molecular formula C10H14F2N2Si B13702735 1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole

1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole

Cat. No.: B13702735
M. Wt: 228.31 g/mol
InChI Key: FDNILZIBALKWCF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoroethyl and trimethylsilyl groups in the pyrazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoroethyl bromide and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can be compared with other similar compounds, such as:

    2,2-Difluoroethyl-1H-pyrazole: This compound lacks the trimethylsilyl group, which can affect its reactivity and applications.

    Trimethylsilyl-1H-pyrazole: This compound lacks the difluoroethyl group, which can influence its biological activities.

    1-(2,2,2-Trifluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can alter its chemical and biological properties.

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2Si/c1-15(2,3)5-4-9-6-13-14(7-9)8-10(11)12/h6-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNILZIBALKWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN(N=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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